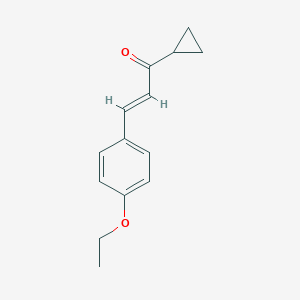
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one, also known as cyclopropyl chalcone, is a chemical compound with potential applications in scientific research. Chalcones are a class of compounds found in many plants, and have been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Cyclopropyl chalcone is of particular interest due to its unique chemical structure, which may confer additional biological activity.
Wirkmechanismus
The exact mechanism of action of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of inflammation and immune responses. Additionally, (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone has been shown to activate the p53 tumor suppressor pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Cyclopropyl chalcone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 and inducible nitric oxide synthase. Additionally, (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropyl chalcone has several advantages and limitations for use in lab experiments. One advantage is its relative ease of synthesis, which allows for the production of large quantities of the compound for use in experiments. Additionally, the unique chemical structure of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone may confer additional biological activity, making it a potentially useful tool for investigating various biological pathways. However, one limitation of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further investigation into the compound's mechanism of action may help to elucidate its biological activity and identify potential targets for drug development. Finally, the synthesis of novel derivatives of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone may lead to the development of compounds with even greater biological activity and specificity.
Synthesemethoden
Cyclopropyl chalcone can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde and a ketone in the presence of a base catalyst, resulting in the formation of a beta-hydroxy ketone intermediate. This intermediate can then be dehydrated to form the chalcone product. Other methods of synthesis include the use of metal catalysts and microwave irradiation.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl chalcone has been studied for its potential biological activity in a number of areas. For example, it has been shown to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone has been investigated for its anticancer properties, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
161152-27-8 |
|---|---|
Produktname |
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one |
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-2-16-13-8-3-11(4-9-13)5-10-14(15)12-6-7-12/h3-5,8-10,12H,2,6-7H2,1H3/b10-5+ |
InChI-Schlüssel |
WIVIFWGLJWNJOC-BJMVGYQFSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2CC2 |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2CC2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2CC2 |
Synonyme |
2-Propen-1-one,1-cyclopropyl-3-(4-ethoxyphenyl)-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)
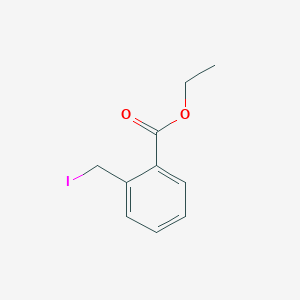
![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
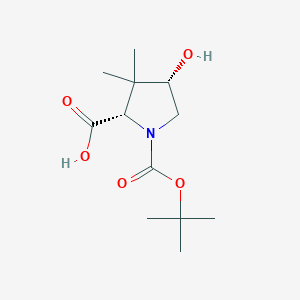
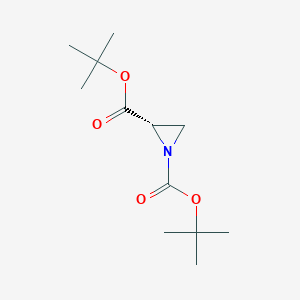
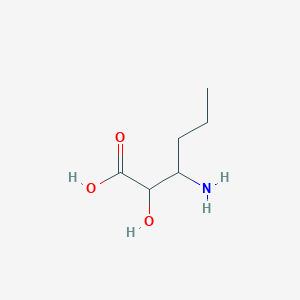

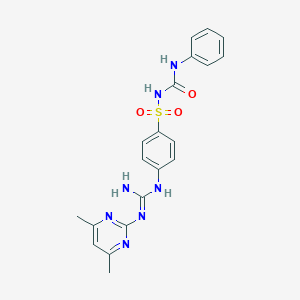
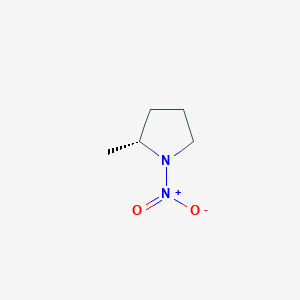
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)

